Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC17563000
Molecular Formula: C17H24ClNO3
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24ClNO3 |
|---|---|
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3 |
| Standard InChI Key | WWWBLZODIAQBLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is C₁₇H₂₄ClNO₃, with a molecular weight of 325.8 g/mol. Its IUPAC name, tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate, reflects the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen and the aromatic substitution pattern. The canonical SMILES string, CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC, encodes the spatial arrangement of the piperidine ring, methoxy group, and chlorophenyl moiety.
Key physicochemical characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄ClNO₃ |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC |
| InChI Key | WWWBLZODIAQBLI-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents, while the chlorophenyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile.
Synthesis and Optimization Strategies
Synthetic Route
The synthesis typically involves a three-step sequence: acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol .
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Acylation: Protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions yields tert-butyl piperidine-1-carboxylate.
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Sulfonation: Reaction with methanesulfonyl chloride introduces a leaving group, facilitating subsequent nucleophilic substitution.
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Substitution: Coupling with 5-chloro-2-methoxybenzaldehyde via a Suzuki-Miyaura or Ullmann reaction installs the aryl group, followed by reduction to achieve the final product .
Optimization efforts focus on improving yield and purity. For instance, substituting traditional bases with triethylamine in the acylation step reduces side reactions, while palladium-catalyzed cross-couplings enhance regioselectivity during aryl group installation . The total yield for the three-step process is approximately 20.2% .
Advanced Methodologies
Recent advancements employ visible-light photocatalysis to generate alkyl radicals from unactivated iodides, enabling efficient cyclization reactions. For example, copper-catalyzed radical cascades have been used to synthesize oxindole derivatives from tert-butyl 4-iodopiperidine-1-carboxylate precursors . These methods achieve yields up to 92% under mild conditions, showcasing the versatility of piperidine intermediates in complex heterocycle formation .
Biological Activities and Pharmaceutical Applications
Piperidine derivatives exhibit broad pharmacological activities, including analgesic, anti-inflammatory, and kinase inhibitory effects . Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate serves as a precursor to Vandetanib, a tyrosine kinase inhibitor used in thyroid cancer therapy . The chlorophenyl moiety enhances binding affinity to ATP pockets in kinases, while the Boc group stabilizes the compound during metabolic processes .
Ongoing research explores its potential in:
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Neurodegenerative diseases: Modulation of σ-1 receptors to mitigate neuroinflammation.
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Oncology: Combination therapies targeting BRAF and MEK pathways in melanoma .
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Antimicrobial agents: Structural analogs show activity against Gram-positive bacteria .
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, CDCl₃) data for tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate reveals distinct signals:
HRMS (ESI) confirms the molecular ion [M+Na]⁺ at m/z 348.1234 (calculated 348.1231) .
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